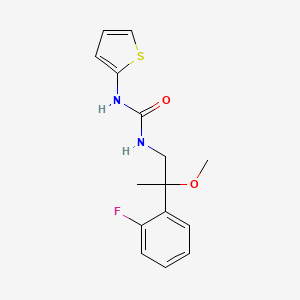

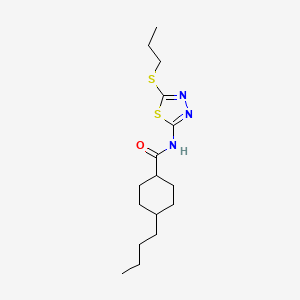

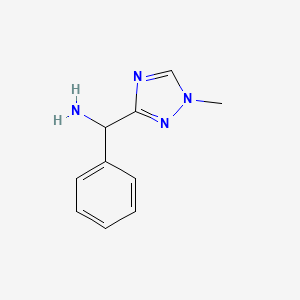

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity, including antagonistic properties against certain receptors and antiproliferative effects against cancer cell lines. The molecule consists of a pyrrolidine core with a morpholine moiety and a methoxyphenyl group, suggesting a multifaceted approach to interacting with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various chemical transformations such as condensation, amination, cyclization, and nucleophilic substitution reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of isocyanato and morpholino-indazole derivatives . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing a cyclopropane carboxylic acid derivative with a morpholino-indazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FT-IR, and MS, as well as X-ray crystallography. For example, the crystal structure of a similar compound was determined to belong to the monoclinic system, indicating a specific three-dimensional arrangement of atoms . The molecular structure is often optimized using computational methods such as Density Functional Theory (DFT) to compare with experimental data .

Chemical Reactions Analysis

Compounds with morpholine and pyrrolidine moieties can undergo a variety of chemical reactions. For instance, benzo[b]thiophen dioxides react with morpholine to form amides, indicating the potential for nucleophilic attack on electrophilic centers within the molecule . The reactivity of the compound could similarly involve interactions with nucleophiles or electrophiles, depending on the chemical context.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as amide groups, can lead to the formation of intermolecular hydrogen bonds, affecting solubility and crystallinity . The solvated structures of these compounds can be studied to understand their behavior in biological systems, which is crucial for their potential use as pharmaceutical agents.

Applications De Recherche Scientifique

Synthesis and Biodegradable Applications

Morpholine derivatives, including those with methoxyphenyl groups, have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are obtained through ring-opening copolymerization, highlighting their potential in creating materials with specific chemical functionalities for various applications (Veld, Dijkstra, & Feijen, 1992).

Antiproliferative Activity

Research has demonstrated the synthesis of compounds including the morpholine and methoxyphenyl groups that exhibit significant inhibitory activity against some cancer cell lines. This suggests potential applications in cancer research and therapy (Lu et al., 2021).

Anti-Inflammatory and Analgesic Agents

Novel compounds synthesized from morpholine and methoxyphenyl groups have shown to possess anti-inflammatory and analgesic activities. These findings indicate their potential utility in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Imaging Agents in Parkinson's Disease

A specific compound, designed for imaging LRRK2 enzyme in Parkinson's disease, highlights the application of morpholine and methoxyphenyl derivatives in developing PET agents. This research opens avenues for better understanding and diagnosing neurodegenerative diseases (Wang et al., 2017).

Molecular Synthesis for Pharmacological Studies

The synthesis of morpholine and methoxyphenyl-containing compounds for pharmacological studies emphasizes their role in medicinal chemistry. These compounds serve as intermediates or active molecules in developing drugs with specific biological activities (Schroeder et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with non-opioid receptors such as cox-1, cox-2, and human capsaicin receptor .

Mode of Action

It is suggested that this compound may interact with its targets, leading to changes in cellular processes .

Result of Action

Similar compounds have been shown to possess moderate analgesic potential .

Propriétés

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-22-14-4-2-13(3-5-14)19-11-12(10-15(19)20)17-16(21)18-6-8-23-9-7-18/h2-5,12H,6-11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMYTLPPJJXQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)